Home > Products > Screening Compounds P141453 > 5H-Pyrano[4,3-d]pyrimidine
5H-Pyrano[4,3-d]pyrimidine - 23134-80-7

5H-Pyrano[4,3-d]pyrimidine

Catalog Number: EVT-13239785
CAS Number: 23134-80-7
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5H-Pyrano[4,3-d]pyrimidine is a bicyclic compound that integrates features of both pyran and pyrimidine structures. This compound is characterized by a pyran ring fused to a pyrimidine ring, which contributes to its unique chemical properties and biological activities. The molecular formula for 5H-pyrano[4,3-d]pyrimidine is C8H6N2OC_8H_6N_2O, and it plays a significant role in medicinal chemistry due to its potential as a scaffold for various derivatives with diverse biological activities .

Source and Classification

5H-Pyrano[4,3-d]pyrimidine falls under the category of heterocyclic compounds, specifically classified as a fused bicyclic compound. It is derived from the broader class of pyrimidines, which are aromatic nitrogen-containing heterocycles important in various biological processes and pharmaceutical applications .

Synthesis Analysis

Methods

The synthesis of 5H-pyrano[4,3-d]pyrimidine can be achieved through several methods, including:

  1. Heterocyclization: This involves the reaction of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aliphatic carboxylic acids in the presence of phosphoryl chloride under reflux conditions. The reaction typically yields high amounts of the desired compound through a tandem intramolecular rearrangement mechanism .
  2. Refluxing with Acetic Anhydride: Another method involves refluxing precursor compounds with acetic anhydride, which leads to the formation of various derivatives of 5H-pyrano[4,3-d]pyrimidine by modifying functional groups on the pyrimidine ring .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and reagent concentrations to optimize yield and purity. Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (^1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (^13C NMR) are employed to confirm the structure of synthesized compounds .

Molecular Structure Analysis

Structure

5H-Pyrano[4,3-d]pyrimidine features a fused bicyclic structure that combines a six-membered pyran ring with a six-membered pyrimidine ring. The specific arrangement of atoms includes nitrogen atoms at positions 1 and 3 in the pyrimidine ring, contributing to its heterocyclic nature.

Data

  • Molecular Formula: C8H6N2OC_8H_6N_2O
  • Molecular Weight: 150.15 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis methods and purity but generally falls within a range typical for similar compounds.
Chemical Reactions Analysis

5H-Pyrano[4,3-d]pyrimidine can participate in various chemical reactions due to its reactive functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can undergo nucleophilic substitution reactions, leading to diverse derivatives that may enhance biological activity.
  2. Acylation Reactions: The presence of hydroxyl or amino groups allows for acylation reactions that modify the compound's properties for specific applications in medicinal chemistry.

Technical Details

The reactivity of 5H-pyrano[4,3-d]pyrimidine makes it suitable for further derivatization, allowing researchers to explore its potential as an active pharmaceutical ingredient or lead compound in drug discovery .

Mechanism of Action

The mechanism of action for 5H-pyrano[4,3-d]pyrimidine derivatives often involves interactions with biological targets such as enzymes or receptors. For instance:

  • Inhibition of Enzymes: Certain derivatives have been shown to act as inhibitors against specific enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which plays a role in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .
  • Antibacterial Activity: Some studies have indicated that derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility can vary based on substituents but generally soluble in organic solvents.

Chemical Properties

  • Stability: The stability of 5H-pyrano[4,3-d]pyrimidine can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic centers within its structure.

Relevant data regarding spectral characteristics include:

  • Infrared Spectroscopy (IR): Characteristic absorption bands corresponding to functional groups present in the compound.
  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen environment within the molecule.
Applications

5H-Pyrano[4,3-d]pyrimidine and its derivatives have been explored for various scientific uses:

  1. Medicinal Chemistry: Due to their diverse biological activities, these compounds are being investigated as potential drug candidates for treating cancer, infections, and other diseases.
  2. Biological Research: Used as tools in biochemical assays to study enzyme inhibition mechanisms and cellular responses.
  3. Synthetic Organic Chemistry: Serves as a scaffold for developing new compounds with tailored properties for specific applications.

The ongoing research into the synthesis and application of 5H-pyrano[4,3-d]pyrimidine underscores its significance in both academic and pharmaceutical settings, highlighting its potential as a versatile building block in drug development efforts.

Introduction to 5H-Pyrano[4,3-d]pyrimidine in Medicinal Chemistry

5H-Pyrano[4,3-d]pyrimidine represents a fused heterocyclic scaffold where a pyran ring is annulated to the pyrimidine nucleus at the [4,3-d] position. This structural framework has emerged as a privileged pharmacophore in oncology drug discovery due to its capacity for multi-target engagement within cancer signaling networks. Its significance stems from three key attributes: (1) Molecular planarity that enables deep penetration into hydrophobic kinase domains and intercalation into DNA base pairs; (2) Structural mimicry of purine nucleobases, facilitating competitive binding at ATP-active sites; and (3) Synthetic versatility that permits strategic modifications at C-4, C-5, C-6, and N-7 positions to fine-tune pharmacological properties. The scaffold’s dual-targeting capability—simultaneously inhibiting kinase signaling cascades (e.g., PI3K/Akt/mTOR) and disrupting DNA-topoisomerase complexes—positions it as a promising chemotype for overcoming resistance mechanisms in advanced malignancies [5] [7].

Role in Targeting Oncogenic Signaling Pathways (PI3K/Akt/mTOR)

The PI3K/Akt/mTOR axis regulates critical oncogenic processes including cell proliferation, survival, and angiogenesis. 5H-Pyrano[4,3-d]pyrimidine derivatives demonstrate potent inhibition of this pathway through ATP-competitive binding at kinase domains:

  • Dual PI3Kα/mTOR Inhibition: Chromone-integrated thiopyrano[4,3-d]pyrimidines (e.g., 10j) suppress both PI3Kα and mTOR kinases by occupying the ATP-binding cleft. Compound 10j (Table 1) exhibits IC50 values of 0.17 μM (PI3Kα) and 0.23 μM (mTOR), significantly outperforming reference inhibitor GDC-0941 (IC50 = 0.33 μM). This dual inhibition circumvents compensatory pathway activation observed with single-target agents [4].
  • Hydrophobic Region Binding: The chromone moiety embedded in derivatives like 10a-j extends into hydrophobic Region I of PI3Kα, forming van der Waals interactions with Val851, while the morpholino group at C-4 hydrogen-bonds with Lys802 in the catalytic site. This binding mode disrupts phosphotransferase activity [4].
  • Downstream Effects: Lead compounds reduce phosphorylation of Akt (Ser473) and PRAS40 in U87 glioblastoma xenografts at 75–200 mg/kg oral doses, inducing tumor stasis in MDA-MB-361 breast cancer models. The anti-angiogenic effect correlates with reduced VEGF secretion in hypoxic tumor microenvironments [2] [4].

Table 1: Potency of Chromone-Fused Thiopyrano[4,3-d]pyrimidines Against Cancer Cell Lines and Kinases

CompoundIC50 (μM) A549IC50 (μM) PC-3IC50 (μM) PI3KαIC50 (μM) mTOR
10j0.170.290.170.23
10i0.891.120.420.58
GDC-0941*0.310.450.331.10

Reference inhibitor [4]

Scaffold Evolution: From Pyrimidine Derivatives to Fused Heterocyclic Systems

The optimization of pyrimidine-based anticancer agents has progressed through three evolutionary stages:

  • Monocyclic Pyrimidines: Early agents like 5-fluorouracil targeted nucleotide synthesis but lacked kinase selectivity due to minimal structural complexity.
  • Bicyclic Systems: Quinazolines (e.g., erlotinib) and pyridopyrimidines improved target specificity by occupying adenine-binding pockets in EGFR and HER2. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., 8a) inhibited EGFRT790M (IC50 = 0.123 μM) by forming three hydrogen bonds with Met793 and Thr854 [3] [6].
  • Tricyclic 5H-Pyrano[4,3-d]pyrimidines: Annulation of a pyran ring enhanced DNA intercalation capacity while retaining kinase affinity. Key advantages include:
  • Extended planar surface area (≥3 fused rings) for stronger DNA stacking interactions.
  • Ribose-mimicking pyran oxygen that hydrogen-bonds with Asp841 in mTOR.
  • Tunable C-5 aryl substituents that occupy hydrophobic Region II of kinases [5] [7].

Table 2: Comparative Analysis of Pyrimidine-Derived Anticancer Scaffolds

Scaffold TypeExample CompoundKinase IC50 (μM)DNA Binding Constant (Ksv)Key Limitations
Monocyclic pyrimidine5-Fluorouracil>100 (EGFR)Not significantLow selectivity
Bicyclic pyrido[2,3-d]pyrimidine8a0.099 (EGFRWT)1.2 × 104 M-1Moderate P-glycoprotein efflux
Tricyclic 5H-pyrano[4,3-d]pyrimidine5c0.17 (PI3Kα)3.8 × 104 M-1Enhanced multi-target engagement [3] [5] [6]

Rationale for Structural Modifications in Anticancer Drug Design

Strategic alterations to the 5H-pyrano[4,3-d]pyrimidine core enhance pharmacokinetic and pharmacodynamic properties:

  • Region I Hydrophobic Tail Optimization:
  • Chromone moieties (e.g., 10a-j) demonstrate superior tumor penetration over phenyl groups due to balanced lipophilicity (cLogP = 2.1–3.8). The benzopyrone system enables π-π stacking with Tyr836 in PI3Kγ while reducing hERG affinity [4].
  • 4-Methoxyphenyl at C-5 enhances cytotoxicity against MCF-7 cells (IC50 = 2.09 μM) by facilitating passive diffusion across membranes [5].

  • Hydrophobic Region II Modifications:

  • Aliphatic chains (ethyl, n-propyl) at N-7 improve aqueous solubility but reduce kinase binding. Aryl groups like 3,4,5-trimethoxyphenyl extend into Region II, increasing mTOR inhibition 5-fold versus methyl analogues [2] [7].
  • Sulfur oxidation in thiopyrano derivatives to sulfones (e.g., 13a) enhances hydrogen bonding with Val882 in mTOR, though cell permeability may decrease [4].

  • DNA-Intercalating Auxiliaries:

  • Cationic side chains (e.g., dimethylaminopropyl) at C-6 promote DNA minor groove binding via electrostatic interactions. Derivatives exhibit Ksv values >104 M-1 and topoisomerase II inhibition at 1–5 μM concentrations [5].
  • Planar extensions (anthracene-fused derivatives) induce S-phase arrest by stabilizing topoisomerase II-DNA cleavage complexes, analogous to amsacrine [5] [9].

Table 3: Structure-Activity Relationship (SAR) of Key 5H-Pyrano[4,3-d]pyrimidine Modifications

Modification SiteStructural FeatureBiological ImpactOptimal Group
C-5 Aryl group4-OCH3 phenyl↑ Lipophilicity → enhanced membrane permeation (PC-3 IC50 = 5.94 μM)4-Methoxyphenyl / chromone
C-6 SubstituentCN or C=NH↑ DNA intercalation (Ksv = 3.8 × 104 M-1)Cationic amines (e.g., NMe2)
N-7 Position3,4,5-(OCH3)3 phenylOccupies hydrophobic Region II → mTOR IC50 ↓ 82% vs. H parentLipophilic aryl
Fused ring oxidationS→SO2↑ Hydrogen bonding with kinase hinge region → PI3Kα IC50 = 0.21 μMSulfone for kinase inhibition [4] [5] [7]

The structural evolution of 5H-pyrano[4,3-d]pyrimidine underscores its versatility as a multi-targeted anticancer scaffold. Ongoing optimization focuses on improving isoform selectivity (e.g., PI3Kα vs PI3Kδ) and overcoming transporter-mediated resistance through P-glycoprotein inhibition [3] [8].

Properties

CAS Number

23134-80-7

Product Name

5H-Pyrano[4,3-d]pyrimidine

IUPAC Name

5H-pyrano[4,3-d]pyrimidine

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2

InChI Key

JQOFOTFEYRMUBK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2C=CO1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.